molecular formula C19H20ClFN4O3S B2836399 2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105206-10-7

2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2836399
CAS No.: 1105206-10-7
M. Wt: 438.9
InChI Key: MULVDEXYOJGMCH-UHFFFAOYSA-N
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Description

The compound 2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a structurally complex benzamide derivative. Its core framework consists of a benzamide moiety substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions, respectively. This aromatic system is linked to a bicyclic thieno[3,4-c]pyrazol ring fused with a tetrahydrofuran (THF)-derived side chain.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O3S/c20-13-4-1-5-14(21)17(13)19(27)23-18-12-9-29-10-15(12)24-25(18)8-16(26)22-7-11-3-2-6-28-11/h1,4-5,11H,2-3,6-10H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVDEXYOJGMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity distinguishes it from simpler benzamide derivatives. Below is a detailed comparison with analogous compounds from the provided evidence:

N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide (Diflubenzuron)

  • Structure : A benzamide with 2,6-difluoro substitution and a urea-linked 4-chlorophenyl group.
  • Key Differences: Lacks the thieno-pyrazol ring and THF side chain.
  • Application : Insect growth regulator targeting chitin synthesis .
  • Inference: The target compound’s thieno-pyrazol system may confer improved binding to insect-specific enzymes or broader pest specificity due to enhanced steric interactions.

N-(((4-Chloro-3-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenyl)Amino)Carbonyl)-2,6-Difluorobenzamide (Fluazuron)

  • Structure : Features a trifluoromethylpyridine substituent and chloro-phenylurea linkage.
  • Application : Acaricide targeting ticks and mites .

3-(Dichloroacetyl)-5-(2-Furanyl)-2,2-Dimethyloxazolidine (Furilazole)

  • Structure : Oxazolidine ring with dichloroacetyl and furanyl groups.
  • Key Differences: The target compound’s thieno-pyrazol core may offer greater metabolic stability compared to furilazole’s oxazolidine, which is prone to hydrolysis.
  • Application : Herbicide safener .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Compound Core Structure Halogen Substituents Heterocyclic Components Proposed Mechanism
Target Compound Benzamide + thieno-pyrazol 2-Cl, 6-F THF, pyrazol, thiophene Enzyme inhibition (e.g., chitin synthase)
Diflubenzuron Benzamide + urea 2,6-F, 4-Cl None Chitin synthesis inhibition
Fluazuron Benzamide + pyridinyl 2,6-F, 3-Cl, CF3 Pyridine Acaricidal (mitochondrial disruption)
Furilazole Oxazolidine Cl, furanyl Oxazolidine, furan Herbicide detoxification

Key Observations:

Bioactivity: The thieno-pyrazol system in the target compound may mimic the urea or pyridine groups in diflubenzuron and fluazuron, respectively, but with enhanced rigidity for selective binding.

Solubility : The THF group could improve water solubility compared to purely aromatic analogs, aiding formulation in agrochemicals.

Resistance Mitigation : Structural complexity may reduce susceptibility to pest resistance mechanisms common in simpler benzamides .

Research Implications and Limitations

  • Agrochemical Potential: The compound’s design aligns with modern trends in pesticide development, emphasizing multi-heterocyclic systems for target specificity .
  • Synthetic Challenges: The THF and thieno-pyrazol components may complicate synthesis, requiring advanced methodologies (e.g., SHELX-based crystallography for structural validation) .
  • Data Gaps : Biological activity, toxicity, and environmental persistence data are needed to validate theoretical advantages.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including amidation, cyclization, and functional group modifications. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amidation steps to enhance reaction rates .
  • Temperature control : Reactions under reflux (e.g., 80–100°C) for thieno-pyrazole core formation .
  • Catalysts : Use of triethylamine or DMAP for efficient coupling reactions . Monitoring purity via HPLC or TLC is essential to minimize byproducts .

Q. How can the compound’s purity and structural integrity be validated experimentally?

  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm functional groups (e.g., fluorine at δ 160–170 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution LC-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. What functional groups dominate its reactivity?

  • The benzamide moiety participates in hydrogen bonding with biological targets .
  • The thieno[3,4-c]pyrazole core enables π-π stacking interactions .
  • The tetrahydrofuran-derived aminoethyl group enhances solubility and modulates pharmacokinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide ring enhances target affinity .
  • Heterocycle modifications : Replacing tetrahydrofuran with pyrrolidine alters metabolic stability .
  • Comparative data :
Analog StructureIC₅₀ (nM)Target
Parent Compound120Kinase X
-CF₃-substituted analog45Kinase X
Pyrrolidine-modified derivative220Kinase X
  • Computational docking (e.g., AutoDock Vina) identifies binding poses for rational design .

Q. What experimental strategies address stability issues in aqueous solutions?

  • pH optimization : Stability studies (pH 3–9) reveal degradation pathways (e.g., hydrolysis of the amide bond at pH < 4) .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life .
  • Data from accelerated stability testing :
Condition (40°C/75% RH)Degradation (%)Time (Weeks)
Parent Compound15%4
Lyophilized Form<5%4

Q. How can computational methods predict biological targets?

  • Molecular docking : Screen against kinase libraries (e.g., PDB) to identify potential targets like EGFR or MAPK .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize targets .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable complexes) .

Q. What methodologies resolve contradictions in biological assay data?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

Q. How can in vitro and in vivo data discrepancies be minimized?

  • Physiologically relevant models : Use 3D spheroids or organoids to mimic in vivo microenvironments .
  • PK/PD modeling : Integrate ADME data (e.g., plasma half-life = 2.5 hrs in mice) to refine dosing regimens .
  • Species-specific metabolism : Compare hepatic microsomal stability (human vs. rodent) to predict interspecies differences .

Q. What green chemistry approaches apply to its synthesis?

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst recycling : Recover Pd catalysts via magnetic nanoparticles .
  • Waste minimization : Use flow chemistry for continuous processing and higher atom economy .

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